Methylinoscavin A
Description
Methylinoscavin A is a bioactive polyphenolic compound belonging to the hispidin derivative family, isolated primarily from the fruiting bodies of Inonotus xeranticus, a medicinal mushroom widely distributed in East Asia . Structurally, it is characterized by a methylated hispidin backbone with the molecular formula C₂₆H₂₀O₉ and a molecular weight of 476 g/mol . Its isolation and structural elucidation rely on advanced spectroscopic techniques, including NMR and mass spectrometry, confirming a unique substitution pattern that enhances its radical scavenging properties .
This compound exhibits potent antioxidant activity, particularly in scavenging reactive oxygen species (ROS), with an IC₅₀ of 20 µM against superoxide radicals, outperforming several analogs . Its bioactivity extends to inhibiting lipid peroxidation in rat liver microsomes, positioning it as a candidate for therapeutic applications in oxidative stress-related diseases .
Properties
Molecular Formula |
C26H20O9 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5'-methylspiro[2H-furo[3,2-c]pyran-3,2'-furan]-3',4-dione |
InChI |
InChI=1S/C26H20O9/c1-13-9-22(30)26(35-13)23-21(34-24(26)15-5-8-17(27)19(29)11-15)12-16(33-25(23)31)6-3-14-4-7-18(28)20(10-14)32-2/h3-12,24,27-29H,1-2H3/b6-3+ |
InChI Key |
LNCIAIFVVJWMRV-ZZXKWVIFSA-N |
SMILES |
CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O |
Isomeric SMILES |
CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)/C=C/C4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
CC1=CC(=O)C2(O1)C(OC3=C2C(=O)OC(=C3)C=CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)O |
Synonyms |
methylinoscavin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Methylation Site | Source |
|---|---|---|---|---|
| This compound | C₂₆H₂₀O₉ | 476 | C-3 or C-4 | Inonotus xeranticus |
| Inoscavin B | C₂₄H₂₀O₈ | 450 | None | Inonotus xeranticus |
| Methylinoscavin B | C₂₅H₂₂O₈ | 450 | C-7 | Inonotus xeranticus |
| Inoscavin A | C₂₅H₁₈O₉ | 462 | None | Inonotus xeranticus |
| Phelligridin D | C₂₆H₂₂O₉ | 494 | Multiple | Phellinus igniarius |
Key Observations :
- Methylation at specific positions (e.g., C-3/C-4 in this compound vs. C-7 in Methylinoscavin B) significantly alters molecular weight and polarity, influencing solubility and bioavailability .
- The absence of methyl groups in inoscavins correlates with reduced antioxidant potency, as seen in Inoscavin B (IC₅₀ = 95 µM) compared to this compound (IC₅₀ = 20 µM) .
Antioxidant Activity Profiles
| Compound | IC₅₀ (Superoxide Radical, µM) | IC₅₀ (DPPH Radical, µM) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| This compound | 20 | 18.5 | 82.3 |
| Methylinoscavin B | 38 | 34.7 | 68.9 |
| Inoscavin B | 95 | 89.2 | 45.6 |
| Phelligridin D | 25 | 22.1 | 78.5 |
Key Findings :
- This compound demonstrates superior ROS scavenging compared to its non-methylated (Inoscavin B) and partially methylated (Methylinoscavin B) analogs, suggesting that C-3/C-4 methylation optimizes electron-donating capacity .
- Phelligridin D, though structurally distinct, shares comparable activity due to conjugated phenolic systems, highlighting the importance of aromatic substitution patterns .
Q & A
Q. What are the standard methodologies for synthesizing and isolating Methylinoscavin A?
this compound is typically extracted from fungal sources (e.g., Phellinus spp.) using methanol or ethanol under reflux conditions. Isolation involves sequential liquid-liquid partitioning (e.g., petroleum ether, chloroform, ethyl acetate) followed by chromatographic techniques such as preparative HPLC or column chromatography. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .
Q. How is the structural identity of this compound validated in new studies?
Researchers must compare spectral data (NMR, MS) with published literature and authentic standards. For novel derivatives, additional evidence includes X-ray crystallography (if crystalline) and computational methods (e.g., DFT-NMR calculations) to resolve ambiguities in stereochemistry or substituent positions .
Q. What analytical techniques are critical for assessing this compound purity?
Purity is confirmed via HPLC-DAD/UV (≥95% peak area) and TLC. Quantification uses calibration curves with reference standards. Impurity profiling requires LC-MS/MS to detect trace byproducts or degradation products .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound stability. Researchers should:
- Standardize assay conditions (e.g., incubation time, solvent controls).
- Validate results using orthogonal assays (e.g., apoptosis markers alongside viability assays).
- Conduct systematic reviews to compare methodologies and contextualize findings .
Q. What experimental designs are optimal for studying this compound’s mechanism of action?
- In vitro : Use siRNA knockdown or CRISPR-Cas9 to identify target genes/pathways. Pair with proteomics (e.g., Western blot, phospho-kinase arrays) to map signaling cascades.
- In vivo : Employ xenograft models with pharmacokinetic profiling (plasma/tissue concentration-time curves) to correlate efficacy with bioavailability .
Q. How can researchers address challenges in this compound’s stability during storage or biological assays?
Stability studies should assess degradation under varying temperatures, pH, and light exposure using accelerated stability protocols. Analytical methods (HPLC, LC-MS) track decomposition products. For biological assays, use fresh stock solutions in inert solvents (e.g., DMSO) and include stability controls .
Q. What strategies improve the reproducibility of this compound’s pharmacological data?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in public repositories (e.g., Protocols.io ).
- Use blinded experiments and independent replication cohorts.
- Report negative results to mitigate publication bias .
Comparative and Methodological Considerations
Q. How does this compound’s bioactivity compare to its structural analogs (e.g., Inoscavin A)?
Structure-activity relationship (SAR) studies require:
- Synthesis of analogs with systematic modifications (e.g., hydroxylation, methylation).
- Parallel bioactivity testing (e.g., antimicrobial, anti-inflammatory assays).
- Computational docking to predict binding affinities to target proteins (e.g., COX-2, topoisomerases) .
Q. What computational approaches predict this compound’s pharmacokinetic properties?
Use QSAR models for ADME prediction (e.g., SwissADME, pkCSM). Molecular dynamics simulations assess membrane permeability, while docking studies evaluate interactions with metabolic enzymes (e.g., CYP450 isoforms) .
Guidance for Methodological Rigor
- Experimental Replication : Detailed protocols must be included in supplementary materials, specifying equipment models, software versions, and reagent batches .
- Data Contradictions : Use meta-analysis frameworks (e.g., Cochrane guidelines) to harmonize disparate results and identify confounding variables .
- Ethical Reporting : Disclose all funding sources and conflicts of interest, adhering to journal-specific guidelines (e.g., RSC, Beilstein) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
